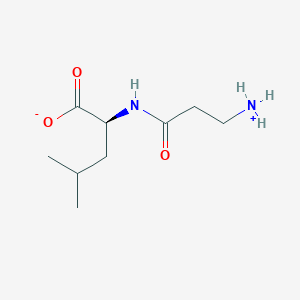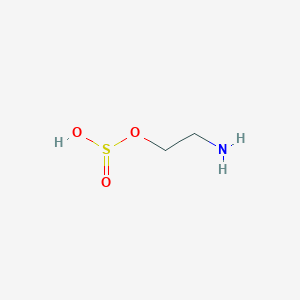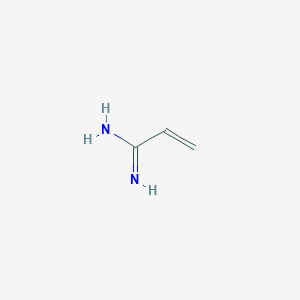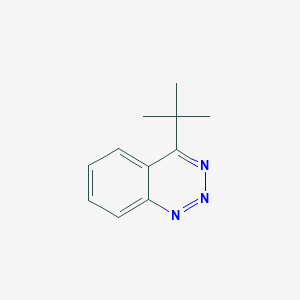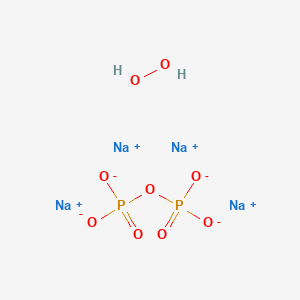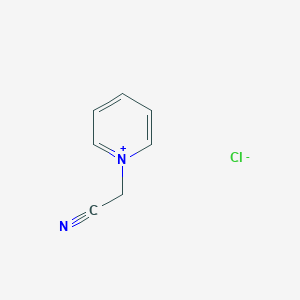
4-(3-Methoxyanilino)-4-oxobutanoic acid
Übersicht
Beschreibung
4-(3-Methoxyanilino)-4-oxobutanoic acid is a carboxylic acid derivative that is of interest due to its potential applications in various fields, including pharmaceuticals. While the provided papers do not directly discuss 4-(3-Methoxyanilino)-4-oxobutanoic acid, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of anhydrides with amines or the isolation of intermediates from bacterial cultures. For instance, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is synthesized by a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . Similarly, 4-methylthio-2-oxobutanoate, an intermediate in the biosynthesis of ethylene from methionine, is isolated from culture fluids of various bacteria and fungi . These methods suggest that the synthesis of 4-(3-Methoxyanilino)-4-oxobutanoic acid could potentially involve similar techniques.
Molecular Structure Analysis
The molecular structure of related compounds is confirmed using techniques such as IR, NMR, and single-crystal X-ray diffraction studies. For example, the structure of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by these methods, and the crystal structure was described in detail . The geometrical parameters obtained from X-ray diffraction studies are in agreement with calculated values using DFT methods . This suggests that the molecular structure of 4-(3-Methoxyanilino)-4-oxobutanoic acid could be analyzed using similar techniques to confirm its geometry and electronic properties.
Chemical Reactions Analysis
The related compounds participate in various chemical reactions. For instance, 4-methylthio-2-oxobutanoate is a precursor to methional, which induces apoptosis in certain cell lines . The carboxylic acid derivative 4-(4-methoxy-2-nitrophenylamino)-4-oxobutanoic acid shows significant anticancer activity and interacts with DNA, suggesting an intercalative binding mode . These findings indicate that 4-(3-Methoxyanilino)-4-oxobutanoic acid may also undergo specific chemical reactions that could be relevant for biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include thermal stability, vibrational wavenumbers, and electronic properties such as HOMO and LUMO analysis. For example, the thermal stability of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is determined using DTA and TGA analysis . The first hyperpolarizability and molecular electrostatic potential maps are also reported for these compounds, which are important for understanding their reactivity and interaction with other molecules . These analyses could be applied to 4-(3-Methoxyanilino)-4-oxobutanoic acid to determine its physical and chemical characteristics.
Wissenschaftliche Forschungsanwendungen
1. Medicinal Chemistry
4-(3-Methoxyanilino)-4-oxobutanoic acid has been explored in medicinal chemistry, particularly in the synthesis and characterization of organotin(IV) derivatives. These derivatives demonstrate potential as antimicrobial agents and show activity against lung carcinoma and Vero cell lines, with minimal effects on normal cell lines (Sirajuddin et al., 2019).
2. Biochemical Pharmacology
In biochemical pharmacology, 4-(3-Methoxyanilino)-4-oxobutanoic acid and its derivatives have shown to induce apoptosis in specific cell lines, suggesting a role in cellular mechanisms like the methionine salvage pathway. This is significant for understanding the biochemical processes in human cells and potential therapeutic applications (Tang et al., 2006).
3. Organic Chemistry and Catalysis
In the field of organic chemistry, 4-(3-Methoxyanilino)-4-oxobutanoic acid is involved in reactions leading to the formation of complex organic compounds. These compounds are potential candidates for nonlinear optical materials, demonstrating significant potential in the development of advanced materials (Raju et al., 2015).
4. Analytical Chemistry
In analytical chemistry, derivatives of 4-(3-Methoxyanilino)-4-oxobutanoic acid have been utilized in the development of sensitive assays, such as ELISA, for the detection of specific compounds in agricultural samples. This has implications in food safety and environmental monitoring (Zhang et al., 2008).
5. Synthesis of Novel Compounds
This compound is also involved in the synthesis of novel compounds with potential pharmacological significance. These compounds have shown activity in various bioassays, indicating their potential in drug development (Zhang et al., 2009).
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with enzymes such as cytokinin oxidase/dehydrogenase (ckx) in plants
Mode of Action
The mode of action of 4-(3-Methoxyanilino)-4-oxobutanoic acid is currently unknown due to the lack of specific studies on this compound. It’s worth noting that compounds with similar structures have been shown to inhibit enzymes like ckx, affecting their normal function .
Biochemical Pathways
Cytokinins are hormones that regulate multiple processes in plants, including cell division and differentiation, regulation of seed germination, bud formation, and senescence processes .
Result of Action
Related compounds have been shown to have effects on plant growth and development .
Eigenschaften
IUPAC Name |
4-(3-methoxyanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-16-9-4-2-3-8(7-9)12-10(13)5-6-11(14)15/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSAAWQLSTXCNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304501 | |
| Record name | 4-(3-Methoxyanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyanilino)-4-oxobutanoic acid | |
CAS RN |
16141-44-9 | |
| Record name | 4-[(3-Methoxyphenyl)amino]-4-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16141-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 165987 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016141449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16141-44-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165987 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3-Methoxyanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



